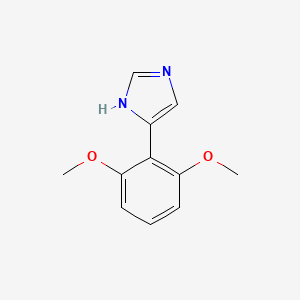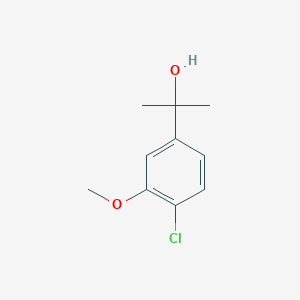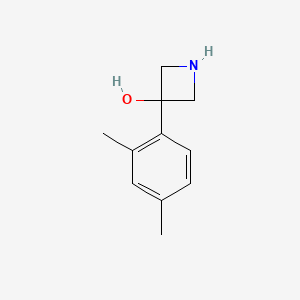
3-(Ethylthio)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylthio)-2-methylpropanoic acid is an organic compound with the molecular formula C6H12O2S It is characterized by the presence of an ethylthio group attached to the second carbon of a methylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with ethylthiol in the presence of a suitable catalyst. One common method is the esterification of 2-methylpropanoic acid followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to increase yield and reduce reaction time. The industrial process also emphasizes the purification of the final product to meet the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylthio)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Ethylthio)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Ethylthio)-2-methylpropanoic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, potentially inhibiting or modifying enzyme activity. The carboxylic acid group allows for interactions with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylthio)-2-methylpropanoic acid
- 3-(Propylthio)-2-methylpropanoic acid
- 3-(Butylthio)-2-methylpropanoic acid
Uniqueness
3-(Ethylthio)-2-methylpropanoic acid is unique due to the specific length and structure of its ethylthio group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for targeted research and industrial uses.
Propiedades
Número CAS |
109480-87-7 |
|---|---|
Fórmula molecular |
C6H12O2S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Clave InChI |
WWBWLALUPIFLAU-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)










